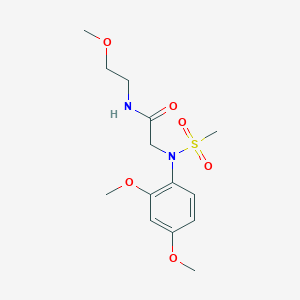
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid, also known as TSTU, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylating agents and is commonly used as a coupling reagent in peptide synthesis. TSTU has also been studied for its potential applications in drug design and discovery.
Mécanisme D'action
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid works by activating the carboxyl group of the amino acid, allowing it to react with the amine group of another amino acid. This reaction results in the formation of an amide bond, which is the basis of peptide synthesis. 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has been shown to be a highly effective coupling reagent, producing high yields of peptide products.
Biochemical and Physiological Effects:
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid does not have any known biochemical or physiological effects on its own. Its use is limited to laboratory experiments and research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid is its high coupling efficiency, resulting in high yields of peptide products. It is also relatively stable and easy to handle in the laboratory. However, 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has some limitations, including its high cost and the potential for side reactions with certain amino acids. Careful selection of amino acids and reaction conditions is necessary to minimize these side reactions.
Orientations Futures
There are several potential future directions for research involving 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid. One area of interest is the development of new coupling reagents with improved efficiency and selectivity. Another area of research is the application of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid in the synthesis of peptidomimetics and other bioactive compounds. Additionally, 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid could be studied for its potential applications in drug delivery and targeted drug therapy.
In conclusion, 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid is a widely used coupling reagent in peptide synthesis and has potential applications in drug design and discovery. Its mechanism of action is well-understood and it has been shown to be a highly effective reagent in laboratory experiments. While there are some limitations to its use, careful selection of reaction conditions can minimize these issues. There are several potential future directions for research involving 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid, including the development of new coupling reagents and the application of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid in drug delivery and targeted therapy.
Méthodes De Synthèse
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid can be synthesized through a multi-step process starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride. The resulting intermediate is then reacted with thiomorpholine to produce 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid. The synthesis of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has been well-established and is commonly used in research laboratories.
Applications De Recherche Scientifique
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has been extensively used in scientific research for its ability to facilitate peptide synthesis. It has been shown to be an effective coupling reagent in the formation of amide bonds between amino acids. 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has also been studied for its potential applications in drug design and discovery. It has been shown to be a useful tool in the synthesis of peptidomimetics and other bioactive compounds.
Propriétés
IUPAC Name |
4-thiomorpholin-4-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S3/c11-9(12)8-5-7(6-16-8)17(13,14)10-1-3-15-4-2-10/h5-6H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWHUBWWKXGRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)
![1-[2-(allyloxy)benzyl]piperidine](/img/structure/B5150732.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5150740.png)
![2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5150756.png)
![N-(2-methoxyphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5150764.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5150767.png)
![2-(4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5150770.png)

![2-{3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B5150777.png)
![1-(4-chlorophenyl)-5-({[2-(dimethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150784.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5150789.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5150791.png)
